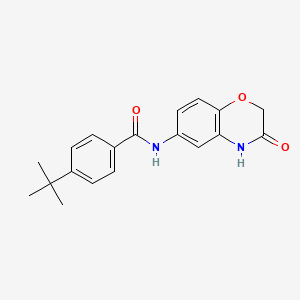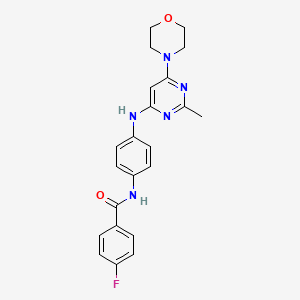![molecular formula C23H27N3O2 B14983241 [3-(1H-benzimidazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone](/img/structure/B14983241.png)
[3-(1H-benzimidazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-3-YL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzodiazole core, which is fused with a piperidine ring and a benzoate moiety, making it a unique structure with potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-3-YL}-1H-1,3-BENZODIAZOLE typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzodiazole core.
Attachment of the Benzoate Moiety: The benzoate moiety can be attached through an esterification reaction, where the piperidine derivative reacts with 4-(2-METHYLPROPOXY)benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydrobenzodiazole derivatives.
Substitution: Formation of various substituted benzodiazole and piperidine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with central nervous system receptors.
作用機序
The mechanism of action of 2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-3-YL}-1H-1,3-BENZODIAZOLE is likely related to its interaction with specific molecular targets in the body. The compound may bind to receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved would require further research to elucidate.
類似化合物との比較
Similar Compounds
2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-3-YL}-1H-1,3-BENZODIAZOLE: Unique due to its specific substitution pattern and combination of functional groups.
Benzodiazole Derivatives: Similar core structure but different substituents, leading to varied biological activities.
Piperidine Derivatives: Similar piperidine ring but different attached groups, affecting their pharmacological properties.
Uniqueness
The uniqueness of 2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-3-YL}-1H-1,3-BENZODIAZOLE lies in its specific combination of a benzodiazole core, piperidine ring, and benzoate moiety, which may confer unique pharmacological properties not seen in other related compounds.
特性
分子式 |
C23H27N3O2 |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-(2-methylpropoxy)phenyl]methanone |
InChI |
InChI=1S/C23H27N3O2/c1-16(2)15-28-19-11-9-17(10-12-19)23(27)26-13-5-6-18(14-26)22-24-20-7-3-4-8-21(20)25-22/h3-4,7-12,16,18H,5-6,13-15H2,1-2H3,(H,24,25) |
InChIキー |
WMPLUALCUVFUQL-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B14983158.png)



![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide](/img/structure/B14983194.png)

![2-Methylpropyl {[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate](/img/structure/B14983212.png)
![N-(2-ethyl-6-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14983218.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14983227.png)
![N-(3-chloro-2-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14983247.png)
![3-chloro-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B14983248.png)
![2-ethoxy-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B14983253.png)
![(5Z)-5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14983254.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B14983263.png)
